Cas no 33191-01-4 (Diethyl 1,2-piperidinedicarboxylate)

Diethyl 1,2-piperidinedicarboxylate structure
33191-01-4 structure
Product Name:Diethyl 1,2-piperidinedicarboxylate
CAS No:33191-01-4
MF:C11H19NO4
MW:229.27286362648
CID:1460429
PubChem ID:45074510
Update Time:2025-04-20

Diethyl 1,2-piperidinedicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 1,2-piperidinedicarboxylate
    • N-BOC-DL-PIPECOLINIC ACID
    • BOC-DL-PIP-OH
    • BOC-DL-HOPRO-OH
    • BOC-DL-HOMOPRO-OH
    • (R,S)-1-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonyl-piperidine-2-carboxylic acid
    • Piperidyl-1,2-dicarbonsaeure-diethylester
    • BOC-DL-PIPECOLIC ACID
    • BOC-DL-PIC(2)-OH
    • piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • N-(tert-butoxycarbonyl)-pipecolinic acid
    • ethyl 1-ethoxycarbonyl-2-piperidinecarboxylate
    • RARECHEM AH CK 0059
    • 1-N-Boc-Pipecolinic acid
    • piperidine-1,2-dicarboxylic acid diethyl ester
    • Cladoniacenotea
    • N-Boc-2-piperidinecarboxylic acid
    • BOC-DL-HOMOPROLINE
    • 1,2-Piperidinedicarboxylic acid 1,2-diethyl ester
    • 1-N
    • L-2-piperidinecarboxylic acid
    • N-Boc-D
    • ethyl 1-ethoxycarbonyl piperidine-2-carboxylate
    • SCHEMBL24661351
    • AKOS005259809
    • QDXKSIWBMWUOEL-UHFFFAOYSA-N
    • Pipecolic acid, N-ethoxycarbonyl-, ethyl ester
    • Ethyl 1-ethoxycarbonyl
    • DB-068774
    • 33191-01-4
    • Inchi: 1S/C11H19NO4/c1-3-15-10(13)9-7-5-6-8-12(9)11(14)16-4-2/h9H,3-8H2,1-2H3
    • InChI Key: QDXKSIWBMWUOEL-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CCCCN1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 229.13140809g/mol
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.8Ų
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